

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Rhoeadine

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Compound of Interest

Compound Name: Rhoeadine

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Abstract

Rhoeadine, a prominent isoquinoline alkaloid isolated from the petals of the corn poppy (*Papaver rhoeas* L.), has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Rhoeadine**, consolidating critical data for researchers and professionals in drug development. This document details its structural elucidation through spectroscopic and crystallographic methods, presents key quantitative data in a structured format, outlines relevant experimental protocols, and visualizes its biosynthetic pathway.

Chemical Structure and Properties

Rhoeadine is a complex heterocyclic compound with the chemical formula $C_{21}H_{21}NO_6$.^[1] Its systematic IUPAC name is (5bR,13bR,15S)-5b,6,7,8,13b,15-Hexahydro-15-methoxy-6-methyl[2][3]dioxolo[4,5-h][2][3]dioxolo[4][5][6]benzopyrano[3,4-a][3]benzazepine.^[7] The molecule features a heptacyclic ring system, incorporating two methylenedioxy groups, a methoxy group, and an N-methyl group.^[6]

The presence of multiple chiral centers gives rise to a complex stereochemistry, which is crucial for its biological activity. **Rhoeadine** belongs to a class of alkaloids that can exist with either a cis- or trans-fused B/D ring juncture. **Rhoeadine** itself possesses a cis-fused B/D ring system.

Table 1: Physicochemical Properties of **Rhoeadine**

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₁ NO ₆	[1]
Molar Mass	383.40 g/mol	[1]
Melting Point	222 °C	[6]
Optical Rotation [α] _D	+235° (c = 1.01 in chloroform)	[6]
Appearance	Crystalline solid	[6]

Stereochemistry

The absolute configuration of **Rhoeadine** has been determined through extensive spectroscopic and chemical correlation studies. The key stereocenters are at positions 5b, 13b, and 15. The designated stereochemistry is (5bR, 13bR, 15S), which defines the specific three-dimensional arrangement of the atoms in the naturally occurring enantiomer.

The relative stereochemistry, particularly the cis-fusion of the B and D rings, is a defining feature of **Rhoeadine** and can be distinguished from its trans-fused isomers using nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data

The structural elucidation of **Rhoeadine** heavily relies on spectroscopic techniques, primarily NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, officially published and assigned NMR dataset for **Rhoeadine** is not readily available in a single source, data from related studies on Papaver alkaloids provide characteristic chemical shift ranges. The following table is a compilation of expected ¹H and ¹³C NMR chemical shifts based on the known structure of **Rhoeadine** and data from analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for **Rhoeadine**

Atom/Group	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
N-CH ₃	~2.3 - 2.5	~42 - 44
O-CH ₃	~3.4 - 3.6	~55 - 57
O-CH ₂ -O (1)	~5.9 - 6.1 (two doublets)	~101 - 102
O-CH ₂ -O (2)	~5.9 - 6.1 (two doublets)	~101 - 102
Aromatic Protons	~6.5 - 7.0	~105 - 150
Aliphatic Protons	~2.5 - 4.5	~25 - 70
Acetal Proton (H-15)	~5.0 - 5.5	~90 - 95

Note: These are approximate values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry

Mass spectrometry of **Rhoeadine** typically shows a molecular ion peak [M]⁺ at m/z 383, corresponding to its molecular weight. Fragmentation patterns can provide valuable information about the different structural motifs within the molecule.

Crystallographic Data

X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute stereochemistry of molecules like **Rhoeadine**. Although a specific Crystallographic Information File (CIF) for **Rhoeadine** is not publicly available in open-access databases, crystallographic studies of related alkaloids have been crucial in establishing the stereochemical conventions for this class of compounds. Such studies provide precise measurements of bond lengths and angles, confirming the connectivity and spatial arrangement of atoms.

Table 3: Expected Key Bond Lengths and Angles for **Rhoeadine** (from related structures)

Bond	Expected Length (Å)	Angle	Expected Value (°)
C-N	1.45 - 1.48	C-N-C	110 - 115
C-O (ether)	1.42 - 1.45	C-O-C	115 - 120
C-O (acetal)	1.40 - 1.43	O-C-O	108 - 112
C=C (aromatic)	1.38 - 1.41	C-C-C (aromatic)	118 - 122

Experimental Protocols

Isolation of Rhoeadine from Papaver rhoeas

- **Extraction:** Dried and powdered petals of *Papaver rhoeas* are macerated with methanol at room temperature for 48 hours. The extract is then filtered and concentrated under reduced pressure.
- **Acid-Base Partitioning:** The crude extract is dissolved in 5% hydrochloric acid and washed with a non-polar solvent like diethyl ether to remove neutral and weakly basic compounds. The acidic aqueous layer is then basified with ammonium hydroxide to a pH of 9-10 and extracted with chloroform.
- **Chromatographic Purification:** The chloroform extract is concentrated and subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
- **Final Purification:** Fractions containing **Rhoeadine** are combined and further purified by preparative TLC or recrystallization from a suitable solvent system (e.g., chloroform-methanol) to yield pure crystalline **Rhoeadine**.

NMR Spectroscopic Analysis

- **Sample Preparation:** A 5-10 mg sample of pure **Rhoeadine** is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

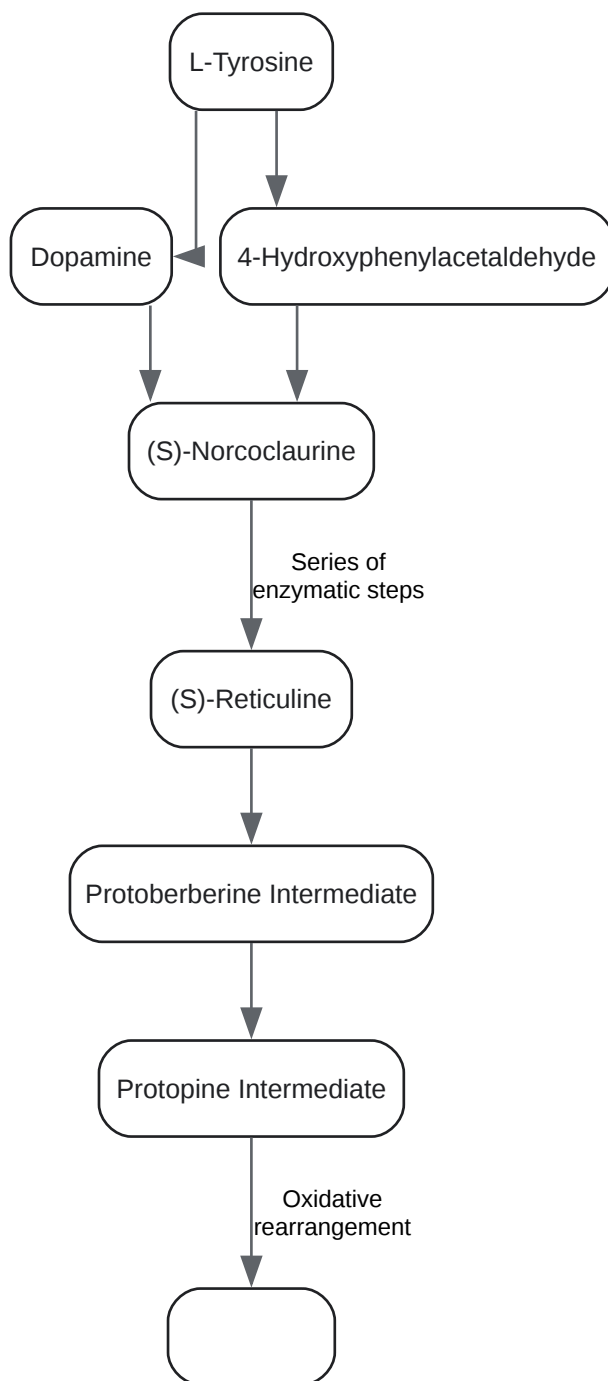
- **Data Acquisition:** ^1H NMR, ^{13}C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal (0.00 ppm).

X-ray Crystallographic Analysis

- **Crystallization:** Single crystals of **Rhoeadine** suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
- **Data Collection:** A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K). X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo $\text{K}\alpha$ or Cu $\text{K}\alpha$ radiation) and a detector.
- **Structure Solution and Refinement:** The diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. The absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Total Synthesis

The total synthesis of (\pm)-**Rhoeadine** was first reported by Irie and coworkers in 1970. The synthesis is a multi-step process that involves the construction of the complex tetracyclic core of the molecule followed by the elaboration of the final ring system. A simplified representation of the synthetic strategy is depicted below. The full details of the synthesis can be found in the original publication (J. Chem. Soc. D, 1970, 1713).



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